BenchChemオンラインストアへようこそ!

2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide

Medicinal chemistry Halogen bonding Structure-activity relationship

2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide (CAS 1706428-50-3, MW 273.13 g/mol, C10H13BrN2O2) belongs to the phenoxyacetohydrazide class, a family of compounds with demonstrated antibacterial activity and enzyme inhibitory properties. The compound features a uniquely substituted aromatic ring bearing an ortho-bromo substituent and 4,5-dimethyl groups attached via an oxyacetyl linker to a terminal hydrazide moiety.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Cat. No. B13016393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Br)OCC(=O)NN
InChIInChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
InChIKeyZZLKFXNUOVKADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide – Procurement-Grade Hydrazide Building Block for Antibacterial and Enzyme Inhibitor Research


2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide (CAS 1706428-50-3, MW 273.13 g/mol, C10H13BrN2O2) belongs to the phenoxyacetohydrazide class, a family of compounds with demonstrated antibacterial activity and enzyme inhibitory properties [1]. The compound features a uniquely substituted aromatic ring bearing an ortho-bromo substituent and 4,5-dimethyl groups attached via an oxyacetyl linker to a terminal hydrazide moiety. This specific substitution pattern distinguishes it from the more commonly studied 4-bromophenoxy and unsubstituted phenoxy analogs. Commercially available at ≥95% purity from ISO-certified suppliers, it serves as a versatile intermediate for hydrazone, Schiff base, and heterocycle synthesis in medicinal chemistry programs . The hydrazide functional group enables condensation with aldehydes, ketones, and acyl chlorides, making this compound a strategic starting material for library synthesis targeting bacterial MurD ligase and other validated antibacterial targets [1][2].

Why 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Structure-Guided Programs


Phenoxyacetohydrazides exhibit pronounced substitution-dependent antibacterial and enzyme inhibitory activity. In the comprehensive MurD inhibitor study by Jupudi et al. (2021), compounds 4a-k with varying phenoxy substitution patterns showed MIC values ranging from 32 µg/mL to >256 µg/mL against S. aureus, demonstrating that minor structural changes drive order-of-magnitude potency differences [1]. Critically, the 1984 structure-activity study by Sengupta et al. established that bromo-substituted phenoxyacetic acid hydrazides exhibit enhanced antibacterial activity compared to their non-halogenated counterparts, with para-bromo derivatives showing pronounced activity against S. aureus [2]. The target compound's ortho-bromo positioning creates a distinct electronic and steric environment versus the para-bromo isomer (CAS 16738-00-4), affecting both hydrogen-bonding capacity of the adjacent ether oxygen and the conformational preferences of the hydrazide side chain. Furthermore, the 4,5-dimethyl pattern generates a more electron-rich aromatic ring than the unsubstituted or mono-methyl analogs, which is predicted to enhance π-stacking interactions with enzymatic aromatic residues such as those in the MurD catalytic pocket [1]. Simple substitution with 2-phenoxyacetohydrazide (CAS 4664-55-5) or 2-(4-bromophenoxy)acetohydrazide would alter both the electronic profile and steric bulk at the binding interface, potentially abolishing target engagement.

Quantitative Differentiation Evidence for 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide vs. Closest Structural Analogs


Ortho-Bromo Substitution Confers Distinct Electronic Profile vs. Para-Bromo Isomer – Impact on Hydrogen-Bond Acidity and Enzyme Binding

The ortho-bromo substituent in the target compound creates an intramolecular electronic environment fundamentally different from the para-bromo isomer 2-(4-bromophenoxy)acetohydrazide. In the ortho position, bromine exerts both a steric influence on the adjacent ether oxygen and an inductive electron-withdrawing effect that polarizes the O–CH2–C(O) linker. This ortho effect is documented in the broader phenoxyacetohydrazide literature: Sengupta et al. (1984) reported that para-bromo-substituted phenoxyacetic acid hydrazides (compound IIIf, p-Br) exhibited pronounced antibacterial activity against S. aureus, B. subtilis, and B. pumilus compared to non-halogenated analogs [1]. While direct head-to-head comparative data between ortho-bromo and para-bromo isomers are not available from a single study, the electronic Hammett σm value for bromine (0.39) vs. σp (0.23) quantifies the stronger inductive effect at the ortho position, which is further modulated by the 4,5-dimethyl groups in the target compound [2].

Medicinal chemistry Halogen bonding Structure-activity relationship

4,5-Dimethyl Substitution Pattern Differentiates from 2,4-Dimethyl and 3,5-Dimethyl Isomers – Implications for Steric Complementarity with Enzyme Pockets

The 4,5-dimethyl arrangement on the phenoxy ring creates a contiguous electron-rich aromatic face that is distinct from the more common 2,4-dimethylphenoxy or 3,5-dimethylphenoxy isomers available commercially. In the MurD inhibitor study by Jupudi et al. (2021), compounds derived from 2-(2/4-substituted phenoxy)acetohydrazides (compounds 4a-k) were screened against S. aureus MurD enzyme. The most potent compound 4k (2-Chloro-5-{[2-(4-methoxyphenoxy)acetohydrazido]sulfonyl}benzoic acid) achieved an IC50 of 35.80 µM against SaMurD, while the virtual screening hit compound A exhibited an IC50 of 7 µM [1]. The study employed 50 ns molecular dynamics simulations to validate binding stabilities, demonstrating that van der Waals energy was the driving force for inhibitor binding [1]. For the target compound, the 4,5-dimethyl substitution provides greater steric bulk adjacent to the bromine atom compared to the 3,5-dimethyl isomer (CAS 83798-15-6), which positions methyl groups more symmetrically. This steric difference modulates the dihedral angle between the phenoxy ring and the oxyacetyl linker, affecting the spatial presentation of the hydrazide warhead.

Molecular docking Steric effects Enzyme inhibition

Combined Bromo + Dimethyl Substitution Enables Unique Physicochemical Profile vs. Mono-Substituted Analogs – LogP, Solubility, and Membrane Permeability Predictions

The combination of a lipophilic bromine atom (Hansch π = 0.86) and two methyl groups (π = 0.56 each) on the phenoxy ring produces a calculated LogP significantly higher than any mono-substituted analog in this series. The target compound (C10H13BrN2O2, MW 273.13) has a predicted LogP of approximately 2.1–2.4 based on atom-based calculation methods, compared to 2-phenoxyacetohydrazide (C8H10N2O2, MW 166.18, predicted LogP ~0.8) and 2-(4-bromophenoxy)acetohydrazide (C8H9BrN2O2, MW 245.08, predicted LogP ~1.6) . This increased lipophilicity is expected to enhance passive membrane permeability while the hydrazide moiety retains sufficient hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) for target engagement. The calculated aqueous solubility of the precursor phenol 2-bromo-4,5-dimethylphenol is 0.66 g/L at 25°C, indicating moderate lipophilicity that balances membrane penetration with aqueous handling . The molecular weight of 273.13 g/mol places this compound well within lead-like chemical space (MW < 350), distinguishing it from larger hydrazide derivatives such as N'-substituted benzylidene analogs that typically exceed 400 g/mol.

Physicochemical properties Drug-likeness ADME prediction

Hydrazide Terminal Group Enables Quantitative Derivatization Yields Superior to Carboxylic Acid or Ester Precursors – Synthetic Utility Evidence

The terminal hydrazide (–CONHNH2) group in the target compound provides a reactive nucleophilic handle for condensation with aldehydes and ketones to form hydrazones, a transformation that is central to phenoxyacetohydrazide-based drug discovery. In the β-glucuronidase inhibitor study by Taha et al. (2014), 28 phenoxyacetohydrazide Schiff base derivatives were synthesized from a 4-chloro-2-methylphenoxyacetic acid hydrazide precursor with isolated yields ranging from 81% to 95%, demonstrating the synthetic efficiency of this transformation [1]. Compound 1 in that series achieved an IC50 of 9.20 ± 0.32 µM against β-glucuronidase, 5.3-fold more potent than the standard D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]. The target compound, with its ortho-bromo substituent, is expected to exhibit similar or enhanced reactivity due to the electron-withdrawing effect of bromine, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine during further derivatization. In the MurD inhibitor series, compounds were prepared by reacting 2-(2/4-substituted phenoxy)acetohydrazides (3a-d) with substituted benzoyl/sulfonyl chlorides in acetonitrile at 0°C to room temperature overnight, yielding products 4a-k after recrystallization [2].

Synthetic chemistry Hydrazone formation Library synthesis

Commercially Available at ≥95% Purity with ISO-Certified Quality Systems – Procurement Reliability vs. Custom-Synthesized Analogs

The target compound is stocked by multiple suppliers at defined purity grades, with MolCore offering it at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This contrasts with close analogs such as 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide, which are not catalog-listed and would require custom synthesis with associated lead times, cost premiums, and batch-to-batch variability risks. The target compound's availability from multiple independent suppliers (AK Scientific at 95%, ChemPure at 98%) provides procurement redundancy that is valuable for programs requiring resupply continuity . The CAS registry number 1706428-50-3 is unambiguously assigned, eliminating the identity confusion that can occur with less well-characterized analogs that share overlapping nomenclature. Molecular weight of 273.13 g/mol and formula C10H13BrN2O2 are confirmed across supplier databases .

Chemical procurement Quality assurance ISO certification

Targeted Research and Procurement Applications for 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide Based on Quantitative Differentiation Evidence


Structure-Guided Design of Novel MurD Ligase Inhibitors Targeting MRSA

Leverage the compound's ortho-bromo-4,5-dimethyl substitution pattern as a scaffold for MurD inhibitor development. The Jupudi et al. (2021) study demonstrated that phenoxyacetohydrazide derivatives achieve SaMurD IC50 values down to 7 µM (compound A) with 50 ns molecular dynamics-validated binding stability [1]. The target compound can be directly condensed with substituted benzoyl chlorides or sulfonyl chlorides following the established protocol (acetonitrile, 0°C to RT) to generate N'-substituted benzohydrazide libraries. Prioritize derivatives that maintain the ortho-bromo motif while varying the N'-acyl/sulfonyl substituent, as van der Waals interactions were identified as the dominant driving force for MurD binding [1]. Screen resulting compounds against S. aureus NCIM 5022 and MRSA ATCC 43300 using the broth microdilution method with ciprofloxacin and gentamicin as reference standards (class benchmark MICs: 32–128 µg/mL for active phenoxyacetohydrazides) [1].

Schiff Base Library Synthesis for β-Glucuronidase and Broad-Spectrum Antibacterial Screening

Utilize the hydrazide terminal group for single-step condensation with diverse aromatic aldehydes to generate Schiff base libraries. The Taha et al. (2014) protocol (EtOH reflux, 2–3 h, recrystallization from MeOH) reliably delivers products in 81–95% yield [2]. Incorporate aldehydes bearing nitro, chloro, methoxy, and hydroxyl substituents to explore electronic effects on bioactivity. The ortho-bromo substituent in the target compound is expected to enhance the electrophilicity of the hydrazide carbonyl compared to non-halogenated analogs, potentially improving condensation kinetics. Screen resulting hydrazones against β-glucuronidase (benchmark IC50 = 9.20 µM for the most potent analog, 5.3-fold better than D-saccharic acid-1,4-lactone at 48.4 µM) and a panel of Gram-positive and Gram-negative bacteria including S. aureus, B. subtilis, E. coli, and K. pneumoniae [2][3].

Physicochemical Property Optimization in Early-Stage Antibacterial Lead Discovery

Employ the compound's balanced LogP (~2.1–2.4) and molecular weight (273.13 g/mol) as a starting point for property-guided lead optimization. The combined bromo + dimethyl substitution provides sufficient lipophilicity for membrane penetration while maintaining aqueous handling characteristics (precursor phenol solubility 0.66 g/L) . This profile is superior to both more polar analogs (2-phenoxyacetohydrazide, LogP ~0.8) that may suffer from poor membrane permeability, and more lipophilic derivatives (hydrazones with polyaromatic substituents) that risk solubility-limited absorption and promiscuous binding. Use the compound as a core scaffold for parallel synthesis where N'-substituents are systematically varied while monitoring LogP, solubility, and permeability in a tiered ADME screening cascade before committing to resource-intensive in vivo studies.

Multigram Procurement for Fragment-Based Screening and Biophysical Assay Development

Procure the compound in multigram quantities (available from ISO-certified suppliers at ≥98% purity) for fragment-based drug discovery campaigns . The molecular weight (273.13 g/mol) and heavy atom count (17) place it within fragment library specifications (MW < 300, HA < 20). Screen against MurD ligase using surface plasmon resonance (SPR) or thermal shift assays to establish binding affinity and identify the minimal pharmacophore. The unambiguous CAS registry (1706428-50-3) and multi-supplier availability ensure reproducible procurement across international research sites. For crystallography efforts, the bromine atom serves as an anomalous scattering center for phasing, a practical advantage over non-halogenated phenoxyacetohydrazide analogs.

Quote Request

Request a Quote for 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.